molecular formula C37H65NO11 B10772621 EM-B enolether

EM-B enolether

Cat. No.: B10772621
M. Wt: 699.9 g/mol
InChI Key: RVWZXQUMKFWVJM-GKMPZCCESA-N
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Description

EM-B enolether is a complex macrocyclic compound of significant interest in biochemical and pharmacological research. With the molecular formula C₃₇H₆₅NO₁₁ and a molecular weight of 699.9 g/mol, its structure is characterized by an enol ether moiety, a functional group defined as an alkene with an alkoxy substituent (R₂C=CR-OR). This arrangement confers an electron-rich nature to the molecule, enhancing its susceptibility to reactions with electrophiles and participation in key synthetic pathways, such as acid-catalyzed hydration to form hemiacetals. Classified as a motilin receptor agonist, this compound serves as a critical research tool for investigating gastrointestinal motility. Its mechanism of action involves binding to and activating the motilin receptor, a G protein-coupled receptor primarily located in the stomach and small intestine. This property makes it invaluable for studying the physiology and pharmacology of digestive processes and for the preclinical evaluation of potential prokinetic agents. The reactivity of its enol ether functional group also positions this compound as a versatile intermediate in organic synthesis and medicinal chemistry . Enol ethers are known to undergo a range of transformations, including inverse-demand Diels-Alder reactions and halogenation, and can serve as precursors to more complex molecular architectures. Researchers can leverage this chemistry to develop novel analogs or to incorporate the structure into larger, more complex molecules. This product is strictly intended for research purposes in a controlled laboratory environment. It is not designed or approved for human therapeutic use, diagnostic applications, or veterinary medicine .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C37H65NO11

Molecular Weight

699.9 g/mol

IUPAC Name

(2R,3S,4S,5R,8R,9S,10S,11R,12S)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one

InChI

InChI=1S/C37H65NO11/c1-14-26-20(4)28(39)21(5)30-18(2)16-37(10,49-30)33(48-35-29(40)25(38(11)12)15-19(3)44-35)22(6)31(23(7)34(42)46-26)47-27-17-36(9,43-13)32(41)24(8)45-27/h19-29,31-33,35,39-41H,14-17H2,1-13H3/t19-,20-,21-,22+,23-,24+,25+,26-,27+,28+,29-,31+,32+,33-,35+,36-,37+/m1/s1

InChI Key

RVWZXQUMKFWVJM-GKMPZCCESA-N

Isomeric SMILES

CC[C@@H]1[C@H]([C@@H]([C@H](C2=C(C[C@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)C

Canonical SMILES

CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)C

Origin of Product

United States

Structural Elucidation and Advanced Analytical Techniques for Em B Enolether in Research

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for EM-B Enolether Structure

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure of organic compounds in solution. nih.gov For this compound, a suite of NMR experiments would be employed to establish its covalent framework and relative stereochemistry.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons present. nih.gov However, for a complete structural assignment, two-dimensional (2D) techniques are indispensable.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within a spin system. This would be crucial for mapping out the alkyl chains or ring systems attached to the enolether moiety.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C assignments.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment shows couplings between protons and carbons that are separated by two or three bonds. HMBC is particularly vital for connecting different spin systems, identifying quaternary carbons, and establishing the connectivity across the oxygen atom of the enolether.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and the stereochemistry of the double bond in the enolether.

Hypothetical Research Findings: Analysis of the combined 2D NMR data would allow for the complete assembly of the this compound structure. For instance, an HMBC correlation between the vinylic proton of the enolether and a carbon atom on the "B" substituent would confirm their connectivity through the ether oxygen. NOESY correlations between substituents on the double bond would definitively establish its E/Z geometry.

Table 3.1.1: Hypothetical ¹H and ¹³C NMR Data for a Postulated this compound Structure (Note: This data is illustrative and not based on experimental results for a specific this compound.)

Position δ ¹³C (ppm) δ ¹H (ppm) (Multiplicity, J in Hz) Key HMBC Correlations (¹H → ¹³C)
1 145.2 6.50 (d, 12.5) C2, C3
2 110.8 - -
3 70.1 3.85 (q, 7.0) C2, C4

High-Resolution Mass Spectrometry for this compound Compositional Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a unique elemental formula. scripps.edushu.ac.uk

Techniques such as electrospray ionization (ESI) or fast atom bombardment (FAB) would be used to gently ionize the this compound molecule, minimizing fragmentation and preserving the molecular ion. scripps.edushu.ac.uk The measured exact mass of this molecular ion is then compared against a database of all possible elemental formulas.

Hypothetical Research Findings: An ESI-HRMS analysis of this compound could yield a molecular ion [M+H]⁺ with a measured m/z that allows for the unambiguous determination of its chemical formula, corroborating the structural information derived from NMR.

Table 3.2.1: Hypothetical HRMS Data for this compound (Note: This data is illustrative and not based on experimental results.)

Ion Calculated Exact Mass (m/z) Measured Exact Mass (m/z) Mass Error (ppm) Deduced Elemental Formula

Chiral Analytical Methodologies for Stereoisomeric Purity of this compound

Many enol ethers possess stereogenic centers, making them chiral molecules that can exist as enantiomers or diastereomers. khanacademy.org Determining the stereoisomeric purity is critical, as different stereoisomers can have vastly different biological activities or physical properties.

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating enantiomers. ntu.edu.sg The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers of this compound would interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. researchgate.net

Chiral Derivatizing Agents (CDAs): In cases where direct separation is difficult, a chiral derivatizing agent can be used. ntu.edu.sg This enantiomerically pure reagent reacts with both enantiomers of this compound to form a pair of diastereomers. Diastereomers have different physical properties and can be separated and quantified using standard, non-chiral chromatography or NMR spectroscopy. ntu.edu.sg

Hypothetical Research Findings: Analysis of a synthetic batch of this compound by chiral HPLC might reveal two peaks corresponding to the two enantiomers. The relative integration of these peaks would determine the enantiomeric excess (e.e.) of the sample.

Table 3.3.1: Hypothetical Chiral HPLC Separation Data for this compound (Note: This data is illustrative and not based on experimental results.)

Stereoisomer Retention Time (min) Peak Area (%) Enantiomeric Excess (e.e.)
(R)-EM-B enolether 12.4 98.5 97.0%

Spectroscopic Probes for Conformational Dynamics of this compound in Solution

Molecules are not static but exist as an ensemble of interconverting conformations. Spectroscopic techniques can provide insight into the preferred shapes and dynamic processes of this compound in solution. nih.gov The study of conformational changes can be achieved using methods like Raman spectroscopy or advanced NMR techniques. bohrium.com

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, one can observe changes in peak shapes or chemical shifts. This can reveal information about the energy barriers between different conformers, such as those arising from rotation around single bonds.

Rotating Frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY detects through-space correlations but is often more effective for molecules of intermediate size where the standard Nuclear Overhauser Effect might be close to zero. It helps in defining the 3D structure and preferred conformations in solution.

Hypothetical Research Findings: A VT-NMR study on this compound could show the broadening and eventual coalescence of specific signals as the temperature is raised. This would indicate that the molecule is undergoing rapid rotation around a particular bond at higher temperatures, and the energy barrier for this rotation could be calculated from this data.

X-Ray Crystallography for Solid-State Structure Determination of this compound (if applicable)

If a suitable single crystal of this compound can be grown, single-crystal X-ray crystallography provides the most definitive and precise three-dimensional structure of the molecule in the solid state. wikipedia.org This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. libretexts.org The pattern of diffracted X-rays allows for the calculation of the electron density distribution within the crystal, revealing the precise positions of each atom. wikipedia.orgresearchgate.net

The resulting crystal structure would confirm the connectivity established by NMR and provide highly accurate bond lengths, bond angles, and torsional angles. researchgate.net For a chiral molecule, X-ray crystallography can also be used to determine the absolute stereochemistry without ambiguity. acs.org

Hypothetical Research Findings: A successful X-ray crystallographic analysis of this compound would yield a detailed structural model. This would confirm the E/Z geometry of the enol ether double bond and the relative and absolute configuration of all stereocenters in the molecule.

Table 3.5.1: Hypothetical Crystallographic Data for this compound (Note: This data is illustrative and not based on experimental results.)

Parameter Value
Chemical Formula C₁₂H₁₈O₂
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.56
b (Å) 10.21
c (Å) 14.33
Volume (ų) 1251.5
Z 4

Investigation of Structure Reactivity and Chemical Property Relationships of Em B Enolether

Influence of the Enolether Moiety on the Intrinsic Chemical Reactivity of EM-B Enolether

The enol ether is a dominant functional group that defines many of the chemical characteristics of the this compound molecule. An enol ether consists of an alkene double bond with an alkoxy substituent, which makes it an electron-rich system. wikipedia.org This electronic nature imparts distinct reactivity compared to simple alkenes or ethers. wikipedia.org

The distribution of electron density within the this compound framework dictates how it interacts with other reagents. The molecule possesses both electron-rich (nucleophilic) and electron-poor (electrophilic) centers, which are the primary sites for chemical reactions. masterorganicchemistry.com

The enol ether functionality is the most significant nucleophilic site. Due to resonance, the oxygen atom donates electron density to the double bond, making the α-carbon (the carbon atom adjacent to the oxygen but not part of the double bond) and, more significantly, the β-carbon (the carbon atom at the other end of the double bond) electron-rich. stackexchange.comechemi.com This enhanced nucleophilicity makes the β-carbon susceptible to attack by a wide range of electrophiles. wikipedia.org Other nucleophilic sites in a typical macrolide structure include the oxygen atoms of the lactone and hydroxyl groups, which possess lone pairs of electrons. libretexts.org

Conversely, electrophilic sites are centers of positive charge or partial positive charge that attract nucleophiles. masterorganicchemistry.com In this compound, the carbonyl carbon of the macrolactone ring is a primary electrophilic site. The polarization of the carbon-oxygen double bond makes this carbon atom electron-deficient and a target for nucleophilic attack. Furthermore, under acidic conditions, the protonated form of the enol ether can generate a stabilized oxocarbenium ion, which is a potent electrophilic intermediate. stackexchange.comechemi.com

Table 1: Key Reactive Sites in the this compound Framework

Site TypeLocationChemical Justification
Nucleophilic β-Carbon of the enol etherElectron-rich due to π-donation from the adjacent oxygen atom, making it susceptible to electrophilic attack. wikipedia.orgstackexchange.com
Nucleophilic Oxygen atoms (lactone, hydroxyls)Possess lone pairs of electrons available for donation to electrophiles. libretexts.org
Electrophilic Carbonyl carbon of the lactoneElectron-deficient due to the polarization of the C=O bond, making it a target for nucleophiles. libretexts.org
Electrophilic Enol ether (under acidic conditions)Protonation leads to the formation of a reactive oxocarbenium ion intermediate. stackexchange.comrsc.org

A critical aspect of the enol ether's reactivity is its susceptibility to hydrolysis, particularly under acidic conditions. acs.org This reaction represents a primary degradation pathway for molecules containing this moiety. The stability of the enol ether is generally low in acidic environments, where it readily breaks down to form a ketone and an alcohol. clinpgx.org

The mechanism for acid-catalyzed hydrolysis is a well-established process:

Protonation : The reaction is initiated by the protonation of the enol ether. This is typically the rate-limiting step. acs.org The proton adds to the β-carbon, which is the most nucleophilic position, leading to the formation of a resonance-stabilized oxocarbenium ion. stackexchange.comechemi.com

Nucleophilic Attack : A water molecule, acting as a nucleophile, attacks the electrophilic carbocation. stackexchange.com This results in the formation of a protonated hemiacetal intermediate.

Deprotonation and Collapse : The hemiacetal intermediate then loses a proton and subsequently breaks down, yielding a ketone and releasing the alcohol portion of the original ether. stackexchange.com

The rate of this degradation is highly dependent on the pH of the environment, with catalysis being particularly efficient in the presence of acids. acs.orgacs.org For some enol ethers, intramolecular general acid catalysis can occur if a carboxylic acid group is suitably positioned within the molecule, leading to significantly accelerated hydrolysis. rsc.org

Table 2: Products of this compound Hydrolysis

ReactantConditionPrimary Products
This compoundAcidic (e.g., H₃O⁺)EM-B Ketone (or Aldehyde)
Corresponding Alcohol

Impact of the Macrolactone Ring Conformation on this compound Chemical Behavior

The large, flexible macrolactone ring of this compound is not static; it exists in a dynamic equilibrium of different three-dimensional conformations. nih.gov The specific shape, or conformation, that the ring adopts has a profound impact on the molecule's chemical properties by influencing the accessibility of its reactive sites. rsc.orgacs.org

The conformation of the macrolactone ring can directly affect chemical reactivity in several ways:

Steric Hindrance : The ring can physically block or shield certain functional groups, including the enol ether or the lactone carbonyl, from the approach of a reagent. libretexts.orgacs.org This steric shielding can significantly slow down or even prevent a potential reaction.

Proximity Effects : A specific fold may bring two functional groups within the molecule close together, enabling intramolecular reactions that would not be possible in other conformations. rsc.org

Strain : The conformation can introduce or relieve ring strain, which can alter the reactivity of bonds within the ring, such as the ester linkage of the lactone. nih.gov

Steric and Electronic Effects of Peripheral Substituents on this compound's Chemical Properties

Beyond the core macrolactone and enol ether, the various substituents attached to the periphery of the this compound molecule play a vital role in modulating its chemical properties. These groups exert their influence through a combination of steric and electronic effects. nih.gov

Steric effects arise from the physical size of the substituent groups. libretexts.org Bulky substituents located near a reactive center can create steric hindrance, impeding the approach of a reactant and thus decreasing the reaction rate. acs.org For example, a large group near the enol ether could hinder its ability to react with an electrophile.

Electronic effects involve the donation or withdrawal of electron density by a substituent, which can alter the reactivity of nearby functional groups. These effects are transmitted through the molecular framework. For instance:

Electron-withdrawing groups (e.g., ketones, esters) can decrease the nucleophilicity of nearby sites by pulling electron density away.

Electron-donating groups (e.g., alkyl groups, alkoxy groups) can increase the nucleophilicity of adjacent centers by pushing electron density towards them.

These electronic modifications can influence the stability of reaction intermediates and transition states, thereby affecting the kinetics and thermodynamics of a reaction. nih.gov The strategic placement of substituents with specific electronic properties is a key principle in the design of macrolide derivatives with tailored reactivity and stability profiles. rsc.org

Em B Enolether As a Synthon in Complex Organic Synthesis Non Pharmacological Focus

EM-B Enolether as a Precursor for the Derivatization of Novel Organic Scaffolds

The complex polycyclic structure of this compound presents a unique starting point for the generation of novel and diverse organic scaffolds. The inherent stereochemistry and dense functionalization of the macrolide core could be leveraged to create molecular frameworks that are otherwise difficult to access through traditional synthetic routes. Research in this area would focus on strategic bond-cleavage and rearrangement reactions to dismantle the existing macrolide structure and reassemble it into new carbocyclic and heterocyclic systems.

Table 1: Potential Scaffold Derivatizations from this compound

Starting MaterialPotential Reaction TypeTarget ScaffoldKey Features of Target Scaffold
This compoundRing-closing metathesis of diene-functionalized derivativesNovel polycyclic ethersComplex, three-dimensional structures with defined stereocenters.
This compoundTransannular Diels-Alder reactionsBicyclic and tricyclic systemsFused ring systems with high degrees of stereochemical control.
This compoundFragmentation of the macrolactone ringChiral acyclic building blocksHighly functionalized linear molecules with multiple stereocenters.
This compoundBeckmann or Schmidt rearrangement of derived oximes/azidesExpanded or contracted ring systemsMacrolactams or other large heterocyclic structures.

These hypothetical transformations would capitalize on the rich chemical information embedded within the this compound structure to access novel areas of chemical space.

Development of New Chemical Reactions and Reagents Exploiting the Unique Enolether Moiety of this compound

The enol ether functional group is a key reactive site within the this compound molecule. While its role in the context of motilin receptor binding is of pharmacological interest, its synthetic utility in a non-pharmacological context is ripe for exploration. The electron-rich nature of the enol ether double bond makes it susceptible to a variety of electrophilic additions and cycloaddition reactions.

Future research could focus on developing novel chemical transformations that are either catalyzed by or performed on the enol ether of this compound. This could include the design of new catalysts that recognize the specific steric and electronic environment of this moiety, leading to highly selective reactions.

Table 2: Hypothetical Reactions Leveraging the Enolether Moiety of this compound

Reaction ClassReagent/Catalyst SystemPotential Product TypeNovelty/Advantage
Asymmetric [2+2] CycloadditionChiral Lewis or Brønsted acidChiral cyclobutane (B1203170) derivativesAccess to complex, four-membered rings with high enantioselectivity.
Transition-metal-catalyzed cross-couplingPalladium or Nickel catalysts with organometallic reagentsC-acylated or C-alkenylated derivativesDirect formation of new carbon-carbon bonds at the α-position of the ketone precursor.
Oxidative cleavageOzonolysis or dihydroxylation followed by cleavageFunctionalized seco-acids or aldehydesControlled opening of the macrolide ring to yield valuable chiral synthons.
Radical additionsPhotoredox catalysis with radical precursorsNovel C-C and C-heteroatom bond formationsMild and selective functionalization under photochemical conditions.

The development of such reactions would not only expand the synthetic chemist's toolkit but also provide new avenues for the diversification of the this compound scaffold.

Strategies for Selective Functionalization and Chemical Modification of this compound

The multiple functional groups present in this compound, including hydroxyl groups, ethers, and the enol ether itself, present a significant challenge and opportunity for selective chemical modification. Developing strategies to differentiate between these reactive sites is crucial for the controlled synthesis of new derivatives.

This would involve the strategic use of protecting groups, catalyst-controlled reactions, and an in-depth understanding of the inherent reactivity of each functional group. For instance, enzymatic transformations could offer a high degree of selectivity for the modification of specific hydroxyl groups, while organocatalysis could enable the selective functionalization of the enol ether in the presence of other sensitive functionalities.

Table 3: Approaches for the Selective Functionalization of this compound

Target Functional GroupMethod of Selective ModificationReagents/ConditionsOutcome
Secondary Hydroxyl GroupsOrthogonal protecting group strategySilyl (B83357) ethers, acetals, etc.Stepwise modification of different parts of the molecule.
Enolether MoietySubstrate-directable reactionsDirecting groups temporarily installed on a nearby hydroxyl.Functionalization at a specific position relative to the directing group.
Cladinose Sugar MoietyGlycosylation/deglycosylation reactionsAcid or enzyme-catalyzed hydrolysis/formation of glycosidic bonds.Creation of novel glycosidic analogs or aglycones.
Tertiary AmineSelective N-oxidation or N-alkylationm-CPBA or specific alkylating agents under controlled pH.Modification of the desosamine (B1220255) sugar without affecting other functionalities.

The successful implementation of these strategies would pave the way for the systematic exploration of the chemical space around the this compound core, potentially leading to the discovery of new molecules with unique properties, entirely separate from its known pharmacological role.

Future Research Directions and Unexplored Avenues in Em B Enolether Chemical Investigations

Development of Novel Green Chemistry Approaches for Enol Ether Synthesis

The synthesis of enol ethers traditionally relies on methods that can be resource-intensive. Future research is increasingly directed towards greener, more sustainable synthetic routes. Key areas of development include the use of atom-economical catalytic processes that minimize waste and the exploration of bio-based feedstocks.

Key Green Chemistry Strategies:

Catalyst Development: A primary focus is the design of non-precious metal catalysts (e.g., based on iron, copper, or zinc) to replace traditional mercury or platinum-group metal catalysts used in alcohol addition to alkynes.

Solvent Minimization: Research into solvent-free reaction conditions or the use of environmentally benign solvents, such as supercritical fluids or ionic liquids, is a critical avenue.

Alternative Energy Sources: The application of microwave irradiation or mechanochemistry is being explored to reduce reaction times and energy consumption compared to conventional thermal heating.

Table 1: Comparison of Synthetic Approaches for Ethyl Vinyl Ether

MethodCatalystConditionsGreen Chemistry Aspect
Traditional (Reppe) Potassium ethoxideHigh pressure, 150-180°CHigh energy consumption
Transition-Metal Catalyzed Au(I) or Pt(II) complexesMilder conditions, lower TUse of precious metals
Future: Bio-catalytic Engineered enzymesAqueous media, ambient TRenewable, biodegradable catalyst
Future: Mechanochemical Ball milling, solid catalystSolvent-freeDrastically reduced solvent waste

Integration of Advanced Analytical Techniques for Real-Time Chemical Reaction Monitoring

Understanding the kinetics and mechanisms of enol ether reactions is crucial for optimization and control. The integration of Process Analytical Technology (PAT) offers a pathway to monitor these reactions in real time. Techniques such as in-situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products without requiring sample extraction.

This real-time data allows for the precise determination of reaction endpoints, the identification of transient or unstable intermediates, and the rapid optimization of reaction parameters like temperature, pressure, and catalyst loading. For polymerization reactions involving enol ethers, these techniques can track monomer consumption and polymer formation, providing insights into polymerization kinetics and molecular weight distribution as the reaction progresses.

Computational Design and Prediction of Enol Ether Analogues with Desired Chemical Properties

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery of new molecules. In the context of enol ethers, these methods can be used to design novel analogues with tailored electronic and steric properties.

Computational Approaches:

Density Functional Theory (DFT): Used to calculate the electron density, frontier molecular orbital (HOMO/LUMO) energies, and reaction barriers. This helps predict the reactivity of a designed enol ether in various chemical transformations.

Quantitative Structure-Property Relationship (QSPR): Models can be developed to correlate structural features of enol ethers with physical properties like boiling point, solubility, or reactivity parameters.

Molecular Dynamics (MD): Simulations can predict the conformational preferences of complex enol ethers and how they interact with catalysts or other reactants in a reaction medium.

By using these predictive models, researchers can screen vast virtual libraries of potential enol ether structures and prioritize the most promising candidates for synthesis, significantly reducing the experimental effort required.

Table 2: Predicted Properties of Hypothetical Substituted Enol Ethers via DFT

Enol Ether AnalogueHOMO Energy (eV)Predicted ReactivityPotential Application
Ethyl Vinyl Ether (Baseline)-9.5Moderate NucleophileGeneral Synthesis
(Z)-1-ethoxyprop-1-ene-9.2Increased NucleophilicityStereoselective Aldol (B89426) Reactions
2-ethoxyprop-1-ene-9.1Higher ReactivityRapid Polymerization
1-ethoxy-2-(trifluoromethyl)ethene-10.8Decreased NucleophilicityElectron-Deficient Dienophile

Role of Enol Ethers in Materials Chemistry or Polymer Science

Beyond their use as synthetic intermediates, enol ethers are valuable monomers in polymer science. The cationic polymerization of enol ethers like Ethyl Vinyl Ether produces poly(vinyl ether)s, which have applications as adhesives, coatings, and lubricants due to their flexibility and chemical stability.

Future research is focused on creating advanced materials by copolymerizing functionalized enol ethers with other monomers. This allows for the synthesis of polymers with precisely controlled properties. For example, incorporating enol ether monomers bearing pendant functional groups (e.g., hydroxyl, carboxyl) can lead to polymers that are stimuli-responsive or can be cross-linked after polymerization to form robust networks. Another unexplored avenue is the use of enol ethers in the synthesis of degradable polymers, where the acid-labile enol ether linkage could be incorporated into a polymer backbone, allowing for controlled degradation under specific pH conditions.

Q & A

Q. What defines EM-B in newly diagnosed multiple myeloma (NDMM), and how does it differ from EM-E?

EM-B is characterized by myeloma cells breaking through the bone cortex to form contiguous soft-tissue masses (e.g., vertebral or rib lesions), whereas EM-E arises from hematogenous dissemination to distant organs . Key distinctions include:

  • Clinical presentation : EM-B patients often exhibit lower β2-microglobulin (β2-MG) and lactate dehydrogenase (LDH) levels compared to EM-E, reflecting less aggressive biology .
  • Pathogenesis : EM-B retains bone marrow microenvironment interactions (e.g., CD56 expression), while EM-E shows immune evasion via MHC-I downregulation and hypoxia-driven pathways .

Q. What survival trends distinguish EM-B from EM-E and non-EMD patients?

  • Overall survival (OS) : EM-B patients have a median OS of 49.5 months vs. 14.5 months for EM-E. Non-EMD patients show the best outcomes (median OS not reached in some cohorts) .
  • Progression-free survival (PFS) : EM-B PFS (18 months) is shorter than non-EMD but longer than EM-E (9 months) .
  • Key factor : EM-B prognosis worsens with ISS-III staging or suboptimal treatment response, while EM-E outcomes are independently poor regardless of therapy .

Q. Which imaging modalities are optimal for detecting EM-B lesions?

MRI and PET-CT are superior for identifying EM-B due to high sensitivity for bone cortical disruption and soft-tissue involvement. Vertebral and rib lesions are most common (37% and 32%, respectively) .

Advanced Research Questions

Q. How can researchers resolve contradictions in survival outcomes between EM-B and non-EMD cohorts?

  • Stratify by treatment : Autologous stem cell transplantation (ASCT) mitigates EM-B survival disparities (e.g., no OS difference between EM-B and non-EMD post-ASCT) .
  • Adjust for confounders : Use multivariate Cox regression to control for variables like ISS stage, cytogenetic risk (e.g., 1q21 amplification), and treatment response .
  • Meta-analysis : Pool data from studies with ≥50 EM-B cases to address underpowered single-center analyses .

Q. What experimental models elucidate the tumor microenvironment's role in EM-B progression?

  • In vitro : 3D co-culture systems with bone stromal cells to study adhesion molecule (CD56) loss and hypoxia (HIF1A) pathways .
  • In vivo : Xenograft models using patient-derived EM-B cells to assess metastatic potential and therapeutic resistance .
  • Single-cell RNA sequencing : Profile immune cell interactions (e.g., NK/T-cell exhaustion) in EM-B vs. EM-E .

Q. Which statistical methods are robust for analyzing cytogenetic prognosticators in EM-B?

  • Multivariate analysis : Cox proportional hazards models to evaluate independent risk factors (e.g., 17p13 deletion, treatment response) .
  • False discovery rate (FDR) control : Apply Benjamini-Hochberg correction for high-throughput genomic data to minimize type I errors .

Q. How can translational studies optimize EM-B sample collection and biomarker validation?

  • Biobanking : Prioritize fresh tissue biopsies for molecular profiling (e.g., Ki-67 index, CD56 expression) .
  • Liquid biopsy : Track circulating tumor cells (CTCs) with EM-B-specific markers (e.g., CXCR4) to monitor minimal residual disease .

Methodological Guidelines

Designing a cohort study to compare EM-B and EM-E:

  • Inclusion criteria : Strictly classify EM-B (direct bone extension) vs. EM-E (hematogenous spread) using MRI/PET-CT and histopathology .
  • Endpoints : OS, PFS, and post-relapse treatment response (e.g., ≥PR rate).
  • Power calculation : Assume 80% power, α=0.05, and HR=2.0 for OS; minimum 50 patients per subgroup .

Addressing EM-B heterogeneity in clinical trials:

  • Stratification : Subgroup analyses by lesion size (≥5 cm vs. <5 cm) and anatomic site (vertebral vs. non-vertebral) .
  • Therapeutic interventions : Evaluate radiotherapy/surgery for symptomatic EM-B vs. systemic therapies (e.g., proteasome inhibitors) .

Ethical considerations for EM-B research:

  • Informed consent : Disclose risks of biopsy procedures (e.g., vertebral EM-B-associated paralysis) .
  • Data sharing : Use platforms like OSF to publish de-identified datasets and statistical code .

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